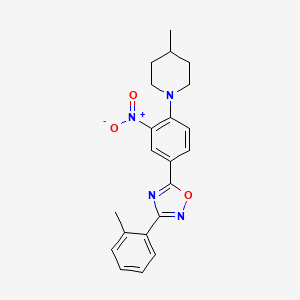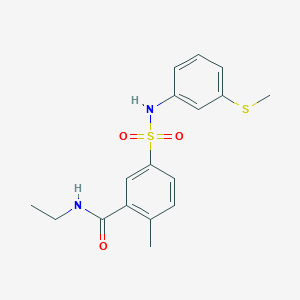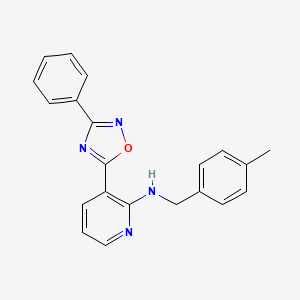![molecular formula C24H25ClN2O3S B7711685 N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is widely used in veterinary medicine. It is used to treat bacterial infections in animals such as poultry, swine, and cattle. The compound has also been studied for its potential use in human medicine, as it has shown promising results in treating certain types of cancer.
Mécanisme D'action
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacteria are unable to grow and reproduce. N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, it has been shown to have anti-inflammatory effects, as well as antioxidant and immunomodulatory effects. It has also been shown to have a positive effect on the growth and development of animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sulfamethazine in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial infections. However, one limitation of using sulfamethazine is that it can be toxic to certain types of cells, particularly liver cells. This can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on sulfamethazine. One area of interest is its potential use in human medicine, particularly in the treatment of cancer. Studies have shown that sulfamethazine has anticancer properties and may be effective against certain types of cancer, such as breast cancer and glioblastoma. Another area of interest is the development of new antibiotics based on sulfamethazine. Researchers are exploring ways to modify the compound to make it more effective against antibiotic-resistant bacteria. Finally, there is interest in exploring the potential use of sulfamethazine in combination with other drugs, to enhance its antimicrobial or anticancer properties.
Méthodes De Synthèse
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene can be synthesized through a reaction between 4-iodoaniline and 2-(N-phenylethyl)-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been extensively studied for its antimicrobial properties, particularly in veterinary medicine. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. The compound has also been studied for its potential use in human medicine, particularly in the treatment of cancer.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18-8-12-22(13-9-18)31(29,30)27(15-14-20-6-4-3-5-7-20)17-24(28)26-21-11-10-19(2)23(25)16-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJWAATVPXPISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)



![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)



![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)